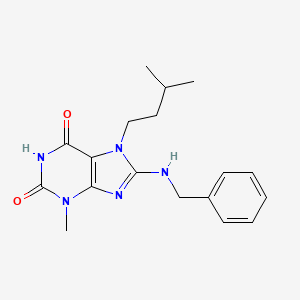

8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-(Benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted xanthine derivative characterized by a purine core modified at positions 7 and 8 with isopentyl (3-methylbutyl) and benzylamino groups, respectively.

Properties

IUPAC Name |

8-(benzylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-12(2)9-10-23-14-15(22(3)18(25)21-16(14)24)20-17(23)19-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,19,20)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORARNLXWGQBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzylamine and subsequent functionalization to introduce the 3-methylbutyl group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential effects on cellular processes and signaling pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione vary primarily in substituents at positions 7 and 8, which significantly alter physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Note: Molecular formula and weight for the target compound are inferred from analogs in .

Key Findings:

Substituent Effects on Lipophilicity: The isopentyl group (logP ~3.5) at position 7 increases lipophilicity compared to shorter-chain analogs like isobutyl (logP ~3.0) or ethyl (logP ~2.5) . This property may enhance blood-brain barrier penetration, as seen in related xanthine derivatives .

Melting Point Trends :

- Bulky or polar substituents (e.g., 4-chlorobenzyl in ) raise melting points (205–207°C) due to enhanced intermolecular interactions. In contrast, flexible alkyl chains (e.g., isopentyl) likely reduce crystallinity, though data for the target compound is lacking.

Biological Activity: Analogs with 8-benzylamino groups demonstrate kinase inhibitory activity, as seen in HSP90 inhibitors synthesized via C–H functionalization . Sulfur-containing analogs (e.g., 8-thioether or sulfonyl derivatives) show improved metabolic stability compared to amino-substituted compounds .

Synthetic Accessibility :

- The target compound’s synthesis may follow routes similar to 7-ethyl or 7-benzyl analogs, involving alkylation of xanthine precursors with isopentyl halides or benzylamine derivatives under basic conditions .

Biological Activity

8-(Benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 300392-63-6, is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex molecular structure, which includes an isopentyl group and a benzylamino moiety that may influence its interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 341.4 g/mol. Its structure is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H23N5O2 |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 300392-63-6 |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within the body. The presence of the benzylamino group suggests potential interactions with various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.

- Receptor Binding : It could bind to receptors and modulate their activity, influencing signaling pathways.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

- Antimicrobial Properties : Some studies have indicated that this purine derivative can inhibit the growth of certain bacterial strains.

Research Findings

Several studies have explored the biological activities of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various purine derivatives, including this compound. Results demonstrated significant inhibition of cell proliferation in human leukemia cells (HL-60) at concentrations as low as 10 µM.

Case Study 2: Anti-inflammatory Effects

In a study focusing on inflammatory models, the compound was tested for its ability to reduce cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Findings indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HL-60 cells | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Inflammatory Research Journal |

| Antimicrobial | Inhibits growth of bacterial strains | Microbial Pathogenesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.